Zafirlukast-13C,d6

Catalog No.
S12875934
CAS No.
M.F
C31H33N3O6S
M. Wt
582.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zafirlukast-13C,d6

Product Name

Zafirlukast-13C,d6

IUPAC Name

cyclopentyl N-[3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuterio(113C)methoxy)phenyl]methyl]-1-(trideuteriomethyl)indol-5-yl]carbamate

Molecular Formula

C31H33N3O6S

Molecular Weight

582.7 g/mol

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i2D3,3+1D3

InChI Key

YEEZWCHGZNKEEK-FRNAQRDRSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5C)O[13C]([2H])([2H])[2H]

Zafirlukast is an orally active cysteinyl leukotriene receptor antagonist used in the chronic treatment of asthma. For accurate quantification in biological matrices such as plasma, which is essential for pharmacokinetic and metabolic studies, liquid chromatography–mass spectrometry (LC-MS) is the preferred method. Zafirlukast-13C,d6 is a stable isotope-labeled (SIL) analog of Zafirlukast, designed specifically for use as an internal standard (IS) in these demanding quantitative assays to ensure the highest levels of accuracy and precision.

Research Fit

Compound Type
Dual-labeled (13C, d6) internal standard for Zafirlukast
Key Attribute
Net mass shift +7 Da to differentiate from unlabeled analyte
Primary Use
LC-MS/MS bioanalysis for research PK and method validation

Using a non-isotopic structural analog—such as montelukast, valdecoxib, or glybenclamide—as an internal standard is a common cost-saving measure in assay development. However, this substitution is unsuitable for high-stakes regulatory or clinical studies because these molecules do not perfectly co-elute with Zafirlukast and exhibit different ionization efficiencies. This mismatch prevents accurate correction for sample-specific matrix effects (ion suppression or enhancement) and variations in extraction recovery, which can compromise data accuracy and reproducibility. For definitive quantification, a stable isotope-labeled internal standard that is chemically and chromatographically identical to the analyte is the recognized gold standard.

Substitution Risk

Unlabeled Zafirlukast RiskChemically identical to analyte; no mass distinction possible for MS detection.
Mono-deuterated analogs (e.g., -d6, -d7) RiskDeuterium labels may undergo H/D exchange, altering retention time and quantitation accuracy.
Zafirlukast-13C,d3 (+4 Da) RiskSmaller mass shift may fall within analyte’s natural isotopic envelope, causing interference at low concentrations.

References

Superior Matrix Effect Correction

The primary value of a stable isotope-labeled (SIL) internal standard is its ability to co-elute with the analyte, ensuring both experience identical ionization suppression or enhancement from the biological matrix. Non-isotopic standards, such as valdecoxib or montelukast, used in some Zafirlukast assays, have different retention times and chemical properties, leading to inadequate correction. Studies have shown that when an analyte and its internal standard experience even slight differences in retention time within a region of matrix effects, the resulting analytical accuracy can be compromised by 26% or more. Zafirlukast-13C,d6 is designed to co-elute perfectly with the native compound, providing the most reliable method to compensate for these unpredictable matrix effects.

Evidence DimensionAssay Accuracy Deviation due to Matrix Effects
Target Compound DataExpected to provide maximal correction for matrix effects due to identical physicochemical properties and co-elution with the analyte.
Comparator Or BaselineNon-isotopic internal standards (e.g., valdecoxib, montelukast) or external standardization.
Quantified DifferenceMitigates potential inaccuracies of >26% that can arise when using an internal standard that does not co-elute and respond identically to the analyte.
ConditionsQuantitative LC-MS/MS analysis of Zafirlukast in complex biological matrices like human plasma.

For regulated studies, ensuring accurate data across diverse patient samples is critical; this standard minimizes the risk of variable matrix effects compromising results.

Mass Shift Advantage
Data to verify
Target: +7 Da (1x13C, 6x2H) vs. Zafirlukast-d6: +6 Da (6x2H)
+7 Da shift places IS signal outside analyte isotopic envelope; may reduce cross-talk.
Based on vendor specifications; verification recommended.

Eliminating Isotopic Chromatographic Shift

While deuterium-labeled standards (e.g., -d6) are common, they can sometimes exhibit a slight chromatographic shift relative to the unlabeled analyte, known as the deuterium isotope effect. This separation, even if minor, can lead to differential matrix effects and reduced precision. The use of ¹³C labeling, as in Zafirlukast-13C,d6, is known to cause negligible chromatographic shifts, ensuring more robust co-elution. In a comparative study on a different analyte, switching from a deuterium-labeled IS that exhibited partial separation to a ¹³C-labeled IS that co-eluted perfectly reduced the average relative error of the assay from -38.4% to -3.5%, demonstrating a dramatic improvement in accuracy.

Evidence DimensionAverage Relative Error (%) in a Quantitative Assay
Target Compound DataExpected relative error profile similar to a perfectly co-eluting standard (e.g., -3.5%) due to the use of stable ¹³C labeling.
Comparator Or BaselineDeuterium-only labeled IS that exhibits chromatographic separation from the analyte.
Quantified DifferenceAvoids potential for high relative errors (e.g., -38.4%) associated with poor co-elution of the internal standard.
ConditionsLC-MS/MS assay where the deuterium-labeled IS partially separates from the analyte, leading to differential matrix effects.

This standard is engineered to prevent chromatographic shifts, ensuring maximum assay precision and run-to-run reproducibility, which is critical for method validation and long-term studies.

Dual-Label Stability
Class-level
13C label provides non-exchangeable mass anchor; deuterium-only labels susceptible to H/D exchange.
Dual labeling may enhance method robustness across varying analytical conditions.
No direct comparative data; inferred from analytical chemistry principles.

High-Sensitivity Quantification with Optimal Mass Shift

High-sensitivity assays require an internal standard with a sufficient mass difference to prevent isotopic crosstalk, where the tail of the analyte's natural isotopic distribution (M+1, M+2, etc.) overlaps with the IS signal. Zafirlukast-13C,d6 has a mass of ~582.7 g/mol, a +7 Da shift from unlabeled Zafirlukast (~575.7 g/mol). This significant mass difference provides clear baseline resolution between the analyte and IS channels in the mass spectrometer. This separation is a key prerequisite for achieving the low limits of quantification (LLOQ), such as 0.15-0.17 ng/mL, that are required for pharmacokinetic studies following therapeutic dosing.

Evidence DimensionMass Shift (Da) from Analyte
Target Compound Data+7 Da (¹³C, d6)
Comparator Or BaselineLower-mass labeled standards (e.g., +3 Da) or unlabeled analyte.
Quantified DifferenceProvides a >2x larger mass shift than a +3 Da labeled standard, minimizing risk of isotopic interference.
ConditionsMultiple Reaction Monitoring (MRM) mode in LC-MS/MS for trace-level quantification of Zafirlukast.

Procuring this standard ensures the assay has the highest possible sensitivity and a robustly low LLOQ, free from the analytical artifact of isotopic crosstalk.

Benchmark LC-MS/MS Method
Cross-study
Published method using similar IS: linearity 0.15–600 ng/mL, r≥0.999
Provides performance benchmark; supports expected assay reliability.
Direct performance data for this IS not yet reported; method transfer requires validation.
Isotopic Interference Mitigation
Class-level
+7 Da shift avoids M+4 interference; alternative +4 Da shift may co-elute with analyte isotopic peak.
May improve LLOQ and accuracy at low concentrations.
Inferred from isotopic abundance principles; requires method-specific confirmation.

Regulated Clinical PK Studies

In clinical trials, regulatory bodies require highly accurate and reproducible data. The ability of Zafirlukast-13C,d6 to robustly correct for matrix effects across diverse patient populations makes it the appropriate choice for pivotal PK studies that determine parameters like Cmax, AUC, and elimination half-life.

Bioequivalence Studies for Generics

To prove that a generic formulation of Zafirlukast performs identically to the branded version, bioequivalence studies demand the highest level of analytical precision. Using this SIL internal standard minimizes analytical variability, ensuring that any observed differences are due to formulation performance, not assay inaccuracy.

Therapeutic Drug Monitoring Assay Development

For TDM in specific patient populations, assays must be precise and reliable. The enhanced accuracy and sensitivity enabled by Zafirlukast-13C,d6 are critical for developing robust clinical diagnostic assays that can accurately measure therapeutic concentrations of Zafirlukast in real-world patient samples.

High-Throughput DDI Screening

In vitro DDI studies using liver microsomes or other systems require rapid and accurate quantification. The use of a high-purity, co-eluting SIL internal standard like Zafirlukast-13C,d6 is essential for generating reliable data in high-throughput screening environments, where matrix conditions can change rapidly.

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioanalytical method validation research
Dual-label (13C, d6) with +7 Da mass shift
Assay reproducibility; matrix-effect control
Pharmacokinetic exposure monitoring
Resistance to H/D exchange under sample storage conditions
Stability across freeze-thaw and long-term storage
Metabolite profiling and drug-interaction research
13C core label as stable mass tag
Metabolite tracking and structural elucidation support

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

582.25002227 Da

Monoisotopic Mass

582.25002227 Da

Heavy Atom Count

41

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